Cas no 2551114-59-9 (N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride)
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Z2079734022
- N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride
- 2551114-59-9
- EN300-9111260
-
- Inchi: 1S/C8H17N3O2.ClH/c1-9-5-4-7(12)10-6-8(13)11(2)3;/h9H,4-6H2,1-3H3,(H,10,12);1H
- InChI Key: ZGORRLQWNPSMNF-UHFFFAOYSA-N
- SMILES: Cl.O=C(CCNC)NCC(N(C)C)=O
Computed Properties
- Exact Mass: 223.1087545g/mol
- Monoisotopic Mass: 223.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 180
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9111260-0.05g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 0.05g |
$238.0 | 2025-02-21 | |
| Enamine | EN300-9111260-0.1g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 0.1g |
$355.0 | 2025-02-21 | |
| Enamine | EN300-9111260-0.25g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 0.25g |
$509.0 | 2025-02-21 | |
| Enamine | EN300-9111260-0.5g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 0.5g |
$803.0 | 2025-02-21 | |
| Enamine | EN300-9111260-1.0g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 1.0g |
$1029.0 | 2025-02-21 | |
| Enamine | EN300-9111260-2.5g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 2.5g |
$2014.0 | 2025-02-21 | |
| Enamine | EN300-9111260-5.0g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 5.0g |
$2981.0 | 2025-02-21 | |
| Enamine | EN300-9111260-10.0g |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride |
2551114-59-9 | 95.0% | 10.0g |
$4421.0 | 2025-02-21 | |
| Aaron | AR028H8F-50mg |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride |
2551114-59-9 | 95% | 50mg |
$353.00 | 2025-02-16 | |
| Aaron | AR028H8F-100mg |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride |
2551114-59-9 | 95% | 100mg |
$514.00 | 2025-02-16 |
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride
Research Briefing on N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride (CAS: 2551114-59-9)
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride (CAS: 2551114-59-9) is a synthetic compound of growing interest in the chemical biology and pharmaceutical research communities. Recent studies have explored its potential applications in drug development, particularly as a modulator of specific biological pathways. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic potential.
The compound's structural features, including the dimethylcarbamoyl and methylamino moieties, suggest its utility as a precursor or intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the stability of peptide-based therapeutics, potentially addressing challenges related to proteolytic degradation in vivo.
Mechanistic investigations have revealed that 2551114-59-9 exhibits unique binding properties with certain enzyme targets. Research conducted at the University of Cambridge (2024) identified its ability to selectively inhibit carboxylesterase activity, opening new avenues for developing targeted therapies for metabolic disorders. The hydrochloride salt form improves its solubility profile, making it particularly suitable for pharmaceutical formulations.
Recent preclinical studies have evaluated the compound's pharmacokinetic properties. Data presented at the 2024 American Chemical Society meeting indicated favorable absorption characteristics and moderate plasma protein binding, with a half-life of approximately 6-8 hours in rodent models. These properties suggest potential for once-daily dosing in clinical applications.
The safety profile of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride has been assessed in recent toxicity studies. A 2023 publication in Toxicology Reports described favorable results from acute and subchronic toxicity testing, with no observed adverse effects at therapeutic dose ranges. However, researchers noted the need for further investigation into potential long-term effects.
Current research directions include exploring the compound's application in combination therapies and its potential as a scaffold for developing novel antimicrobial agents. A collaborative study between academic and industry researchers (2024) is investigating its synergy with existing antibiotics against multidrug-resistant bacterial strains, with promising preliminary results.
In conclusion, 2551114-59-9 represents a versatile compound with multiple potential applications in pharmaceutical development. Its unique chemical properties and favorable biological activity profile make it a promising candidate for further investigation. Future research should focus on clinical translation and expanding our understanding of its structure-activity relationships to maximize its therapeutic potential.
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